![molecular formula C8H19NO7S2 B12570602 2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1-sulfonic acid) CAS No. 184697-24-3](/img/structure/B12570602.png)
2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1-sulfonic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1-sulfonic acid) is a chemical compound known for its unique structure and properties. It is characterized by the presence of sulfonic acid groups, which impart significant acidity and reactivity to the molecule. This compound is used in various scientific and industrial applications due to its ability to participate in a wide range of chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1-sulfonic acid) typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a hydroxyamine derivative with a sulfonic acid precursor. The reaction conditions often include the use of solvents such as water or organic solvents, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1-sulfonic acid) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to other functional groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1-sulfonic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1-sulfonic acid) exerts its effects involves its ability to donate protons (H+) due to the presence of sulfonic acid groups. This proton donation capability makes it a strong acid and allows it to participate in acid-catalyzed reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-[(Ethane-1,2-diylbis(azanediyl))bis(2-(2-hydroxyphenyl)acetic acid): This compound has a similar structure but different functional groups, leading to distinct reactivity and applications.
Triacrylic acid, triester with 2,2’-[oxybis(methylene)]bis[2-(hydroxymethyl)propane-1,3-diol] tripropionate: Another related compound with different functional groups and industrial uses.
Uniqueness
2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1-sulfonic acid) is unique due to its strong acidity and versatility in chemical reactions. Its ability to participate in a wide range of reactions makes it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
184697-24-3 |
|---|---|
Molekularformel |
C8H19NO7S2 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
3-[hydroxy-(2-methyl-3-sulfopropyl)amino]-2-methylpropane-1-sulfonic acid |
InChI |
InChI=1S/C8H19NO7S2/c1-7(5-17(11,12)13)3-9(10)4-8(2)6-18(14,15)16/h7-8,10H,3-6H2,1-2H3,(H,11,12,13)(H,14,15,16) |
InChI-Schlüssel |
RDMACHHQGUMEPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(CC(C)CS(=O)(=O)O)O)CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Pyrrolidinedione, 1-[(2-phenoxathiinylamino)methyl]-](/img/structure/B12570521.png)
![2-[(4S,5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-4-yl]ethanol](/img/structure/B12570526.png)
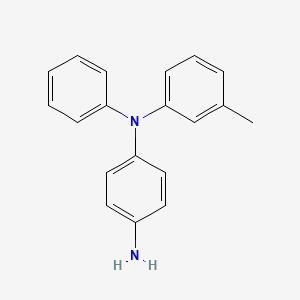
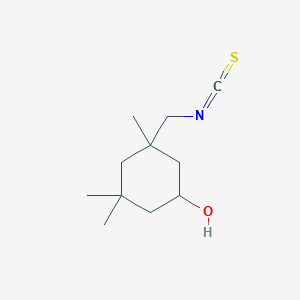
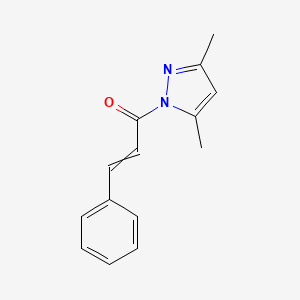
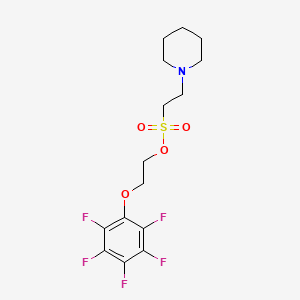

![(4aR,10aR)-4,4a,6,7,10,10a-Hexahydropyrano[3,2-b]oxocin-2(3H)-one](/img/structure/B12570576.png)
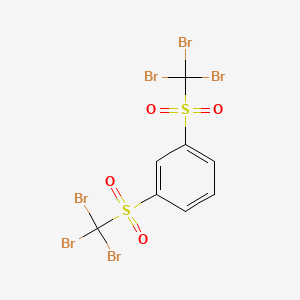
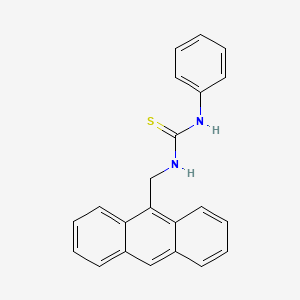
![1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B12570584.png)
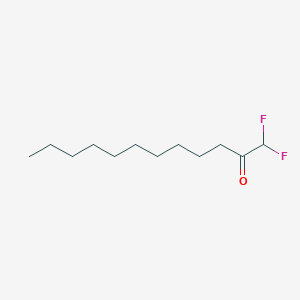
![N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12570591.png)
![{[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12570593.png)
